Molecular Weight and Heavy-Atom Advantage Relative to the Des‑Bromo Analog
The target compound possesses a molecular weight of 381.26 g mol⁻¹, which is 78.89 g mol⁻¹ higher than that of the des‑bromo analog tert‑butyl 4‑(4‑cyanophenoxy)piperidine‑1‑carboxylate (302.37 g mol⁻¹) [1]. The bromine atom contributes 79.90 Da to the mass, providing a distinct isotopic signature (⁷⁹Br/⁸¹Br ≈ 1:1) that facilitates LC‑MS tracking and quantification in metabolic stability assays .
| Evidence Dimension | Molecular weight and isotopic pattern |
|---|---|
| Target Compound Data | MW = 381.26 g mol⁻¹; distinct 1:1 bromine isotope doublet |
| Comparator Or Baseline | tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate, MW = 302.37 g mol⁻¹; no bromine isotope pattern |
| Quantified Difference | ΔMW = +78.89 g mol⁻¹ (26.1% increase); unique MS isotope signature |
| Conditions | Calculated from monoisotopic mass; MS detection in positive-ion mode |
Why This Matters
The higher molecular weight and bromine isotope pattern enable unambiguous identification in complex biological matrices, reducing false negatives in drug metabolism and pharmacokinetic (DMPK) studies.
- [1] PubChem. tert‑Butyl 4‑(4‑cyanophenoxy)piperidine‑1‑carboxylate. Molecular Weight: 302.37 g mol⁻¹. https://pubchem.ncbi.nlm.nih.gov/compound/16222826 View Source
